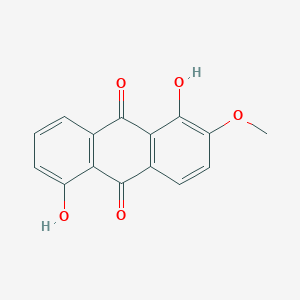
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This compound, with the molecular formula C15H10O4, is characterized by the presence of hydroxyl and methoxy groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dihydroxy-2-methoxyanthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the hydroxylation of 2-methoxyanthracene-9,10-dione, followed by further functionalization to introduce the hydroxyl groups at the 1 and 5 positions. This process often requires the use of strong oxidizing agents and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using catalysts to enhance the efficiency and yield. The process is optimized to ensure the purity of the final product, which is crucial for its applications in various fields .
化学反応の分析
Types of Reactions
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones with additional functional groups, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-dihydroxy-2-methoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its reactivity and ability to form complexes with various biomolecules. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-1-methoxyanthracene-9,10-dione: This compound shares a similar structure but differs in the position of the hydroxyl group.
1,5-Dihydroxyanthracene-9,10-dione: Lacks the methoxy group, which affects its chemical properties and reactivity.
Uniqueness
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione is unique due to the specific arrangement of hydroxyl and methoxy groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
生物活性
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- (CAS No. 157029-68-0) is a member of the anthraquinone family, which is recognized for its diverse biological activities. This compound features hydroxyl and methoxy groups that significantly influence its chemical properties and biological interactions. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 9,10-anthracenedione, 1,5-dihydroxy-2-methoxy- is C15H10O4. The compound's structure includes:
- Hydroxyl groups : Contributing to its reactivity and ability to form hydrogen bonds.
- Methoxy group : Influencing lipophilicity and biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of anthracenediones, including 9,10-anthracenedione derivatives. The mechanism of action typically involves:
- Intercalation with DNA : Disrupting replication and transcription processes.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
A study on related compounds demonstrated selective cytotoxicity against various human cancer cell lines, establishing structure-activity relationships that suggest modifications can enhance efficacy against specific tumors .
Antimicrobial Activity
9,10-anthracenedione derivatives have shown promising antimicrobial properties. Key findings include:
- Inhibition of fungal growth : Effective against strains like Candida albicans and dermatophytes.
- Bacterial activity : Demonstrated effectiveness against clinical strains of bacteria through mechanisms that may involve disruption of cell membrane integrity or inhibition of vital enzymes .
The biological activities of 9,10-anthracenedione, 1,5-dihydroxy-2-methoxy- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
- Enzyme Inhibition : Modulating the activity of key enzymes involved in cellular pathways.
- DNA Interaction : Binding to DNA and interfering with replication processes.
Study on Antitumor Activity
A significant study evaluated the cytotoxic effects of various anthracenedione compounds on human cancer cell lines. The results indicated that modifications in the hydroxyl and methoxy groups could enhance antitumor activity. Specific derivatives exhibited IC50 values in the low micromolar range against solid tumors, suggesting a promising therapeutic index .
Antimicrobial Efficacy Assessment
Another study assessed the antifungal activity of 9,10-anthracenedione derivatives against Cryptococcus neoformans. The results showed a concentration-dependent inhibition of fungal growth with effective concentrations leading to over 70% inhibition at higher doses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 9,10-Anthracenedione | Parent compound | Anticancer, antimicrobial |
| 1,5-Dihydroxyanthracene-9,10-dione | Lacks methoxy group | Reduced activity |
| 2-Hydroxy-1-methoxyanthracene-9,10-dione | Different hydroxyl positioning | Altered reactivity |
特性
CAS番号 |
157029-68-0 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
1,5-dihydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-10-6-5-8-12(15(10)19)14(18)7-3-2-4-9(16)11(7)13(8)17/h2-6,16,19H,1H3 |
InChIキー |
MLRVMLYPPNNGOK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















